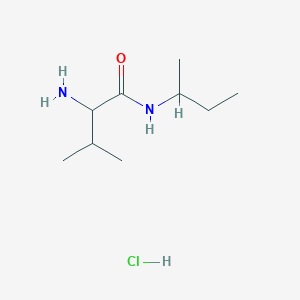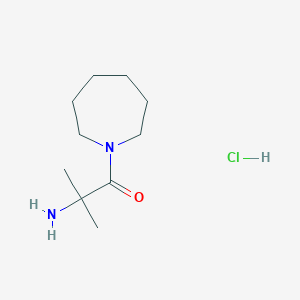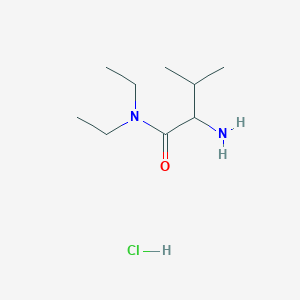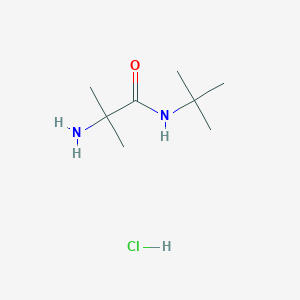
Pyrimidine-4-carbothioamide
Overview
Description
Pyrimidine-4-carbothioamide is a heterocyclic compound containing a pyrimidine ring substituted with a carbothioamide group at the fourth position. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrimidine-4-carbothioamide, like other pyrimidine derivatives, primarily targets cancer cells . Due to its structural resemblance with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . Pyrimidine derivatives have been designed and developed for their anticancer activity .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes that inhibit the growth of cancer cells . The compound’s structure allows it to interact with key residues of the target proteins, disrupting their normal function .
Biochemical Pathways
This compound affects the pyrimidine biosynthesis pathway . This pathway is essential for cell growth and proliferation, providing the necessary building blocks for nucleic acids and precursors for cell membrane synthesis . By modulating this pathway, this compound can reduce cancer cell growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By interacting with its targets and affecting the pyrimidine biosynthesis pathway, it can inhibit the growth of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the relative contribution of the de novo and salvage pathways in pyrimidine metabolism depends on the cell type and its physiological state
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-cyanothioacetamide with appropriate aldehydes and amines under reflux conditions. This method typically involves a one-pot synthesis that includes Michael addition, imine-enamine tautomerization, and cyclization sequences . Another method involves the use of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions to yield cyanoacetamide derivatives, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of metal-catalyzed reactions or solvent-free conditions to enhance yield and reduce production costs. For example, a ZnCl₂-catalyzed three-component coupling reaction can be employed to synthesize various pyrimidine derivatives in a single step . Additionally, solvent-free reactions involving aryl amines and ethyl cyanoacetate are also utilized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyrimidine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Pyrimidine-4-carbothioamide can be compared with other similar compounds, such as:
Pyrimidine-2-thiol: Similar in structure but with a thiol group instead of a carbothioamide group.
Pyrimidine-4-carboxamide: Contains a carboxamide group instead of a carbothioamide group.
Pyrimidine-4-thione: Features a thione group at the fourth position.
Uniqueness: this compound is unique due to the presence of both nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
pyrimidine-4-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNQBKNGMFMEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724327 | |
| Record name | Pyrimidine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88891-74-1 | |
| Record name | Pyrimidine-4-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1528863.png)


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1528869.png)








